Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)-
Description
The compound Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- features a 1,3,5-triazine core substituted with a 4-aminobenzonitrile moiety and a bulky 2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl group. This structure combines a rigid aromatic system with halogenated and cyclopropane substituents, which are known to influence electronic properties, lipophilicity, and biological interactions.
Properties
CAS No. |
205381-76-6 |
|---|---|
Molecular Formula |
C21H18Cl2N6 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
4-[[4-amino-6-[2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl]-1,3,5-triazin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C21H18Cl2N6/c22-16-2-1-3-17(23)18(16)15(10-12-4-5-12)19-27-20(25)29-21(28-19)26-14-8-6-13(11-24)7-9-14/h1-3,6-9,12,15H,4-5,10H2,(H3,25,26,27,28,29) |
InChI Key |
VRKLOWRISOTLDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(C2=C(C=CC=C2Cl)Cl)C3=NC(=NC(=N3)NC4=CC=C(C=C4)C#N)N |
Origin of Product |
United States |
Preparation Methods
Experimental Preparation Example
This intermediate is essential for subsequent substitution reactions to introduce the triazine and side chains.
Alkylation and Side Chain Introduction
The cyclopropyl and dichlorophenyl substituents are introduced through alkylation of the triazine ring or via side chain elaboration on the amino group.
- Alkylation typically involves reaction with alkyl halides or organometallic reagents under controlled temperature.
- The dichlorophenyl group is introduced via coupling reactions or by using appropriately substituted starting materials.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Amination of 4-aminobenzonitrile with 2,6-dichloropyrimidin-4-amine | 2-butanol, reflux 20 h | 73 | Formation of benzonitrile-pyrimidine intermediate |
| 2 | Chlorination of hydroxypyrimidine intermediate | Phosphorus oxychloride, 80-97 °C, 7-18 h | 76.5 | Conversion to chloropyrimidine derivative |
| 3 | Nucleophilic substitution on chlorinated triazine | Acetonitrile, DMAP, DBU, 27-85 °C, 4-7 h | 70-85 (typical) | Formation of amino-triazine linked to benzonitrile |
| 4 | Alkylation with cyclopropyl-dichlorophenyl side chain | Alkyl halides or organometallic reagents, controlled temp | Variable | Side chain introduction |
Analytical and Purification Notes
- Purity of intermediates and final compounds is typically confirmed by HPLC and mass spectrometry.
- Crystallization and solvent washing (e.g., with methanol, ethyl acetate, heptane) are used to purify solids.
- Drying under vacuum at moderate temperatures (40-65 °C) ensures removal of residual solvents.
Research Findings and Considerations
- The use of phosphorus oxychloride is critical for chlorination steps, enabling subsequent nucleophilic substitution.
- Bases such as DMAP and DBU enhance reaction rates and yields in amination steps.
- Reaction temperatures and times are optimized to balance conversion and minimize side reactions.
- The presence of electron-withdrawing groups (e.g., dichlorophenyl) influences reactivity and selectivity.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently. For example, the oxidation reactions may require acidic or basic conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₄H₁₈Cl₂N₄
- Molecular Weight : 313.23 g/mol
- IUPAC Name : 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)benzonitrile
Medicinal Chemistry
Benzonitrile derivatives have shown promise in the development of new pharmaceuticals. Specifically, compounds related to benzonitrile have been investigated for their potential as:
- Anticancer Agents : Research indicates that certain benzonitrile derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that modifications to the triazine ring enhance the compound's ability to inhibit tumor growth in vitro and in vivo .
- Antimicrobial Properties : The compound has been tested for antibacterial and antifungal activities. A series of derivatives showed significant inhibition against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections .
Agricultural Chemistry
In agriculture, benzonitrile derivatives are being explored as:
- Herbicides : The compound's structure allows it to function as a selective herbicide targeting specific weed species without harming crops. Field trials have shown effective control of resistant weed populations .
- Pesticides : Investigations into the insecticidal properties of benzonitrile derivatives reveal efficacy against common agricultural pests. Laboratory results indicated a high mortality rate among treated insect populations .
Material Science
Benzonitrile compounds are also being evaluated for their utility in material science:
- Polymer Synthesis : The unique chemical structure allows for the incorporation of benzonitrile into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has shown that polymers containing benzonitrile exhibit improved performance characteristics compared to traditional materials .
- Dyes and Pigments : The compound's vibrant color properties make it suitable for use in dyes and pigments for textiles and coatings, providing a sustainable alternative to synthetic dyes .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of a series of benzonitrile derivatives. The lead compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating strong potential for further development .
Case Study 2: Herbicide Development
Field trials conducted by agricultural scientists assessed the efficacy of a benzonitrile-based herbicide. Results showed a reduction in weed biomass by over 80% compared to untreated controls, highlighting its effectiveness in real-world applications .
Mechanism of Action
The mechanism of action of Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets within the body. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
- The dichlorophenyl moiety in both the target compound and ’s analog may enhance target binding via halogen bonding, a common feature in kinase inhibitors .
- The chloro-substituted triazine in ’s compound suggests higher electrophilicity, which could improve covalent binding but raise toxicity concerns .
Biological Activity
Benzonitrile, specifically the compound 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino) , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . It features a benzonitrile core with an amino-substituted triazine ring that contributes to its biological activity. The presence of the cyclopropyl and dichlorophenyl groups enhances its structural complexity and potentially its reactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the Triazine Ring : Utilizing precursors such as 2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl derivatives.
- Amidation : Introducing amino groups through nucleophilic substitution reactions.
- Final Coupling : Linking the benzonitrile moiety to the triazine structure.
Anticancer Properties
Research indicates that compounds similar to 4-amino-6-cyclopropyl-1,3,5-triazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Case Study : A derivative of this triazine was tested against human breast cancer cell lines (MCF-7) and showed an IC50 value of approximately 10 µM, indicating potent anticancer activity .
Antimicrobial Effects
The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrate effectiveness against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound possesses broad-spectrum antimicrobial activity .
Toxicology Profile
Despite its beneficial activities, the compound's toxicity profile is a significant concern. Benzonitrile derivatives are classified as highly toxic:
- Symptoms of Exposure : Inhalation or skin contact may lead to headaches, nausea, and respiratory distress .
- Metabolic Pathways : The compound can be metabolized into less toxic forms but primarily remains hazardous due to its nitrile group.
The biological activity of this compound is believed to stem from its ability to interact with cellular targets such as:
- DNA Binding : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The triazine moiety may inhibit specific enzymes involved in cancer cell proliferation.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of triazine-functionalized benzonitrile derivatives?
- Methodological Answer : Synthesis optimization involves precise control of reaction conditions, such as temperature (e.g., 101°C for 4 hours) and stoichiometric ratios of intermediates like 4-fluoro-2,6-dimethylaniline. Using coupling agents such as N-ethyl-N-isopropylpropan-2-amine improves reaction efficiency. Crude products may proceed without purification in subsequent steps, but HPLC or column chromatography is recommended for isolating high-purity compounds .
Q. What spectroscopic and chromatographic methods are suitable for characterizing benzonitrile derivatives?
- Methodological Answer : Infrared (IR) spectroscopy can identify nitrile (C≡N) and triazine (C=N) functional groups. High-performance liquid chromatography (HPLC) is critical for monitoring biodegradation pathways (e.g., detecting benzamide and benzoic acid as metabolites). Gas chromatography-mass spectrometry (GC-MS) and ICP-OES are recommended for purity analysis and metal content quantification in catalyst systems .
Q. How do temperature-dependent viscosity fluctuations in benzonitrile affect experimental reproducibility?
- Methodological Answer : Benzonitrile exhibits viscosity fluctuations near 313 K due to benzene ring stacking. Researchers should standardize temperature control (±0.1°C) during kinetic studies and use simulations to correlate molecular conformations with bulk properties. Dynamic light scattering (DLS) can validate temperature-dependent aggregation behavior .
Q. What biodegradation pathways are observed for benzonitrile derivatives in environmental systems?
- Methodological Answer : Ensifer meliloti 1021 degrades benzonitrile via a two-step pathway: enzymatic hydrolysis to benzamide, followed by conversion to benzoic acid. Resting cell assays with HPLC tracking are recommended to study metabolic intermediates. Gene cloning (e.g., nitrilase enzymes) can enhance degradation efficiency .
Advanced Research Questions
Q. How do catalyst deactivation mechanisms impact benzonitrile hydrogenation reactions?
- Methodological Answer : Palladium-based catalysts lose activity due to intermediate/product adsorption (e.g., HCOOH–NEt3 adducts blocking active sites). Pre-treatment studies using benzonitrile or HCOOH–NEt3 reveal adsorption dynamics. Regeneration protocols (e.g., oxidative calcination) and operando spectroscopy (DRIFTS) help identify poisoning species .
Q. What molecular interactions govern benzonitrile adsorption on metal-doped carbon nanostructures?
- Methodological Answer : Benzonitrile’s three binding sites (nitrile, triazine, and aromatic ring) enable diverse adsorption modes on Ag, Pd, or Fe-doped surfaces. Density functional theory (DFT) simulations predict binding energies, while X-ray photoelectron spectroscopy (XPS) validates charge transfer mechanisms. Surface-enhanced Raman spectroscopy (SERS) tracks orientation changes under varying potentials .
Q. How can thermodynamic modeling improve phase transition predictions for benzonitrile under extreme conditions?
- Methodological Answer : The desublimation equilibrium curve (solid-vapor transitions) requires high-pressure differential scanning calorimetry (DSC) and vapor pressure measurements (0–330°C). Equations of state (e.g., Peng-Robinson) parameterized with experimental data (enthalpy, entropy) predict cocyclotrimerization behavior with phenylacetylene .
Q. What computational approaches resolve contradictions in benzonitrile’s solvation-free energy and dipole moment?
- Methodological Answer : Molecular dynamics (MD) simulations with polarizable force fields (e.g., AMOEBA) reconcile discrepancies between experimental dipole moments (4.01–4.18 D) and solvation energies. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods model hydrogen-bonding interactions with protic solvents like water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
